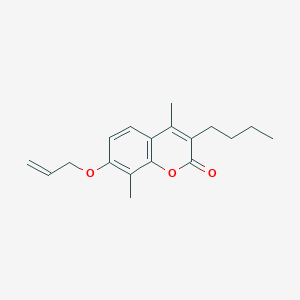![molecular formula C13H14N4S B293402 6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293402.png)
6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant anti-inflammatory and antioxidant effects. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cells. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of pharmacological activities. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated before use.
Orientations Futures
There are several future directions for research related to 6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in animal models of these diseases. Another area of interest is its potential as an antimicrobial agent, particularly against antibiotic-resistant strains of bacteria. Additionally, there is a need for further studies to evaluate its toxicity and potential side effects in humans.
Conclusion:
In conclusion, 6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential for various applications in the field of medicinal chemistry. Its broad range of pharmacological activities and relative ease of synthesis make it a promising candidate for further research. However, its potential toxicity and side effects must be carefully evaluated before use in humans. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy in various disease models.
Méthodes De Synthèse
The synthesis of 6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylbenzyl hydrazine with 3-propyl-1,2,4-thiadiazole-5-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then treated with sodium azide and copper (I) iodide to obtain the final compound.
Applications De Recherche Scientifique
6-(4-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, antitumor, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H14N4S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S/c1-3-4-11-14-15-13-17(11)16-12(18-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VKCCZHSWEUYTIW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C |
SMILES canonique |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



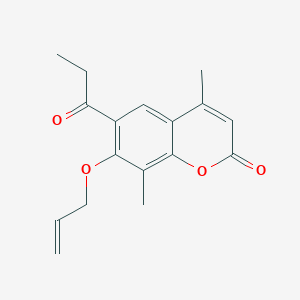
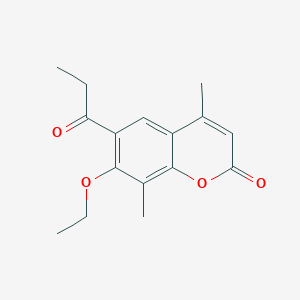
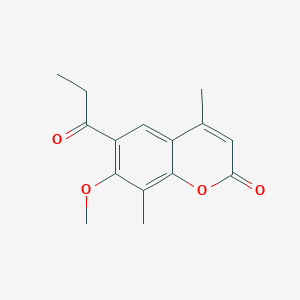
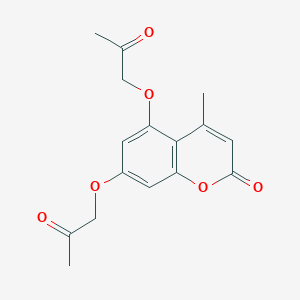
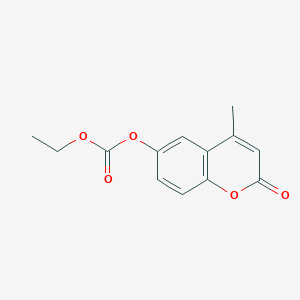
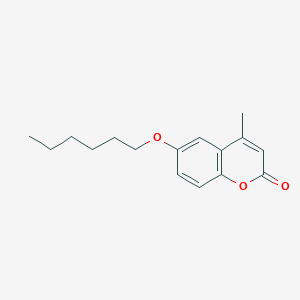
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)

![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)
![methyl 2-[(8-acetyl-3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293337.png)
![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)
